2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine
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Overview
Description
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is structurally characterized by a hexadecyl group attached to the glycerol backbone, with a chlorine atom replacing one of the hydroxyl groups. This compound is part of a broader class of ether lipids known for their biological activities, including roles in cellular signaling and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis using specific lipases yields the desired glycerol derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphocholine derivatives.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Major Products
The major products formed from these reactions include various substituted phosphocholine derivatives, oxidized products, and hydrolyzed glycerol derivatives .
Scientific Research Applications
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ether lipid chemistry and reactions.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-cancer properties and as a drug delivery vehicle.
Industry: Utilized in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as lipid rafts and membrane-bound receptors, to exert its biological effects. These interactions can lead to changes in cellular processes, including apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to other ether lipids. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
91649-89-7 |
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Molecular Formula |
C24H52ClNO5P+ |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
2-[[(2S)-3-chloro-2-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |
InChI Key |
UWCMOAPWKNTQRP-XMMPIXPASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@@H](COP(=O)(O)OCC[N+](C)(C)C)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)(O)OCC[N+](C)(C)C)CCl |
Origin of Product |
United States |
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